Cas no 1805055-13-3 (4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide)

4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide
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- インチ: 1S/C6H6BrF2N3O2S/c7-5-4(6(8)9)2(10)1-3(12-5)15(11,13)14/h1,6H,(H2,10,12)(H2,11,13,14)
- InChIKey: KWNYHVGUALZAJM-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)F)C(=CC(=N1)S(N)(=O)=O)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 321
- XLogP3: 0.7
- トポロジー分子極性表面積: 107
4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029071017-1g |
4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide |
1805055-13-3 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamideに関する追加情報
Recent Advances in the Study of 4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide (CAS: 1805055-13-3)
The compound 4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide (CAS: 1805055-13-3) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This heterocyclic sulfonamide derivative has garnered significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of enzyme inhibition and drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for this compound, highlighting a novel multi-step approach that improves yield and purity. The researchers employed a combination of halogenation and sulfonylation reactions, followed by selective amination, to achieve the target molecule with high efficiency. The study also reported detailed spectroscopic characterization, including NMR and mass spectrometry data, confirming the compound's structural integrity.
In terms of biological activity, preliminary screening has revealed potent inhibitory effects against carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in various cancers. This finding, published in Bioorganic Chemistry (2024), suggests potential applications in oncology drug development. The difluoromethyl group at the 3-position appears to play a crucial role in enhancing binding affinity and selectivity for these tumor-associated isoforms.
Recent computational studies have provided insights into the molecular interactions between 4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide and its protein targets. Molecular docking simulations, as reported in the Journal of Chemical Information and Modeling (2024), demonstrate favorable binding energies and specific interactions with key amino acid residues in the active sites of target enzymes. These findings support the compound's potential as a lead structure for further optimization.
Pharmacokinetic studies conducted in 2024 have evaluated the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. Results indicate moderate oral bioavailability and favorable metabolic stability, though further structural modifications may be required to optimize its drug-like properties. The bromine substituent at the 2-position has been identified as a potential site for further derivatization to improve these characteristics.
Current research directions include exploring the compound's potential in combination therapies and investigating its effects on other enzyme targets beyond carbonic anhydrases. Several pharmaceutical companies have included this scaffold in their discovery pipelines, with preclinical studies expected to commence in late 2024. The unique combination of amino, bromo, and difluoromethyl substituents on the pyridine ring presents multiple opportunities for structure-activity relationship studies.
In conclusion, 4-Amino-2-bromo-3-(difluoromethyl)pyridine-6-sulfonamide represents an exciting area of research in medicinal chemistry. Its distinctive structural features, combined with promising biological activities, make it a valuable compound for further investigation. Future studies will likely focus on optimizing its pharmacological profile and expanding its therapeutic potential across various disease areas.
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